molecular formula C23H30N2O3 B5504770 8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one

8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5504770
M. Wt: 382.5 g/mol
InChI Key: QPICZAXRGFUINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C23H30N2O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.22564282 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

Research on cyclohexane-5-spirohydantoin derivatives, including structures similar to the compound of interest, highlights the significance of substituents on the cyclohexane ring in determining supramolecular arrangements. These findings suggest the potential for designing new materials with desired properties by manipulating molecular structures (Graus, et al., 2010).

Antihypertensive Activity

While your request excludes drug use and dosage information, it's worth noting that derivatives of diazaspirodecanones have been explored for their antihypertensive properties. This indicates a potential pharmacological interest in compounds with similar backbones for the development of new therapeutic agents (Caroon, et al., 1981).

Cytotoxic Activity against Cancer Cells

Bicyclic σ receptor ligands, which share structural similarities with the compound , have shown high affinity for σ1 receptors and demonstrated cytotoxic activity against human tumor cell lines. This suggests a possible application in cancer research and therapy development (Geiger, et al., 2007).

Novel Syntheses of Heterocycles

Studies involving the aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone derivatives point to the compound's utility in synthesizing novel heterocyclic structures. Such research contributes to the development of new synthetic methodologies and the discovery of compounds with potential biological activities (البار, 1997).

Development of Biologically Active Compounds

The synthesis and evaluation of spirothiazolidines and their analogs, including those derived from similar scaffolds, have shown significant anticancer and antidiabetic activities. This underscores the compound's relevance in the development of novel therapeutic agents with specific biological targets (Flefel, et al., 2019).

Properties

IUPAC Name

8-(cyclohex-3-ene-1-carbonyl)-2-[(3-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-28-20-9-5-6-18(14-20)16-25-17-23(15-21(25)26)10-12-24(13-11-23)22(27)19-7-3-2-4-8-19/h2-3,5-6,9,14,19H,4,7-8,10-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPICZAXRGFUINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3(CCN(CC3)C(=O)C4CCC=CC4)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.